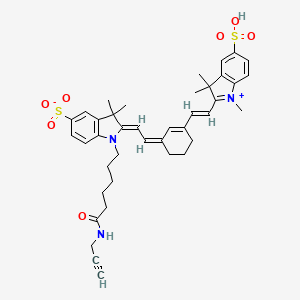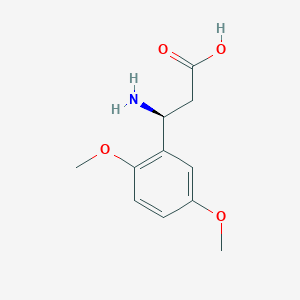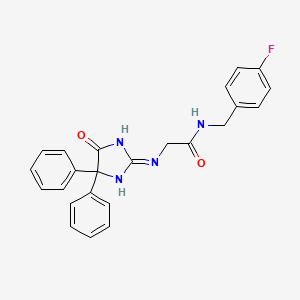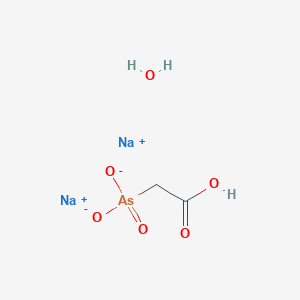![molecular formula C29H17Br B12848274 2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is a complex organic compound known for its unique spiro structure, which consists of a benzoanthracene moiety fused with a fluorene unit. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated benzoanthracene derivative with a fluorene boronic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its excellent thermal stability and photophysical properties.
Material Science: The compound is studied for its potential use in high-performance materials with applications in optoelectronics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage between the benzoanthracene and fluorene units allows for efficient charge transport and light emission. The compound’s molecular targets and pathways involve interactions with other organic molecules in the active layers of OLEDs, facilitating energy transfer and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[benzoanthracene-fluorene] Derivatives: Compounds like 3,9-di(di(p-tolyl))aminospiro[benzo[de]anthracene-7,9’-fluorene] (DTSBAF) and 3,9-di(di(4-biphenyl))aminospiro[benzo[de]anthracene-7,9’-fluorene] (DBSBAF) are similar in structure and are also used in OLED applications.
Spiro[benzo[c]fluorene-7,9’-fluorene]: Another similar compound with applications in organic electronics.
Uniqueness
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is unique due to its specific bromine substitution, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of a wide range of organic materials with tailored properties.
Eigenschaften
Molekularformel |
C29H17Br |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
2'-bromospiro[benzo[a]phenalene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Br/c30-19-15-16-22-20-9-1-3-12-24(20)29(27(22)17-19)25-13-4-2-10-21(25)23-11-5-7-18-8-6-14-26(29)28(18)23/h1-17H |
InChI-Schlüssel |
XLZWFDFBJBBZSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC7=C6C4=CC=C7)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


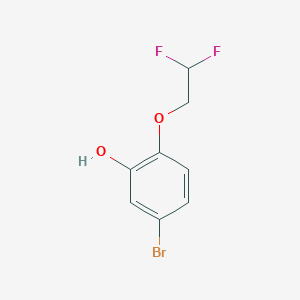

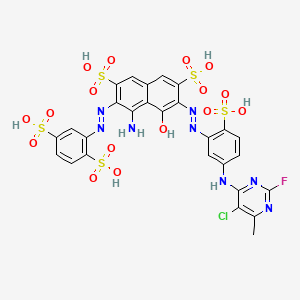
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
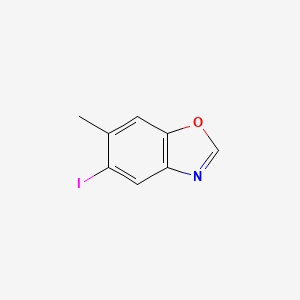
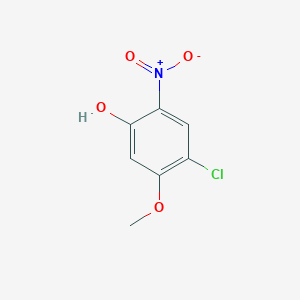
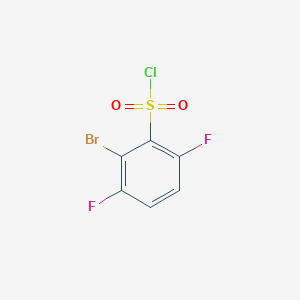

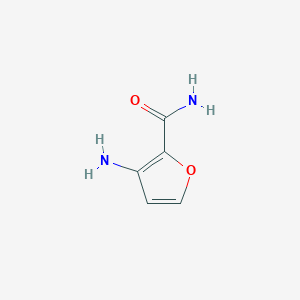
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
